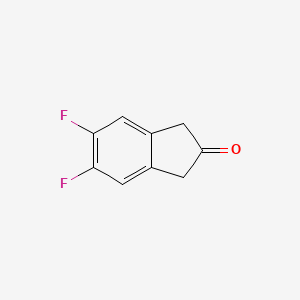

5,6-Difluoro-indan-2-one

Description

BenchChem offers high-quality 5,6-Difluoro-indan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Difluoro-indan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOCXYWEBBMGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696147 | |

| Record name | 5,6-Difluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161712-79-4 | |

| Record name | 5,6-Difluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Difluoro-indan-2-one via Friedel-Crafts Chemistry

Abstract

5,6-Difluoro-indan-2-one is a valuable fluorinated building block in medicinal chemistry, where the incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive, technically-grounded strategy for the synthesis of 5,6-difluoro-indan-2-one. A direct intramolecular Friedel-Crafts acylation, a common method for producing 1-indanones, is unsuitable for the synthesis of 2-indanones due to the required carbon framework.[2][3] Therefore, this document details a robust, multi-step synthetic pathway that strategically employs an initial intermolecular Friedel-Crafts alkylation as the key C-C bond-forming step on the aromatic core. The subsequent elaboration of the carbon skeleton and a final Dieckmann condensation provide a reliable and scalable route to the target molecule. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the critical process parameters.

Introduction: The Strategic Importance of 5,6-Difluoro-indan-2-one

The indanone scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds, including agents for treating neurodegenerative diseases like Alzheimer's.[4] The introduction of a difluoro motif onto the benzene ring, as seen in 5,6-difluoro-indan-2-one, is a strategic decision in modern drug design. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, influencing its interaction with biological targets and improving its pharmacokinetic profile.

However, the synthesis of 2-indanones presents a distinct challenge compared to their more commonly synthesized 1-indanone isomers. The classical approach to 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, a robust and widely used cyclization method.[5] This pathway is not viable for 2-indanones because the carbonyl group is not positioned on the benzylic carbon. Consequently, a more nuanced synthetic strategy is required, one that constructs the carbon framework prior to the final ring-closing reaction.

This guide proposes such a strategy, beginning with the functionalization of 1,2-difluorobenzene via a Friedel-Crafts alkylation. This starting material is deactivated towards electrophilic aromatic substitution due to the strong inductive effect of the two fluorine atoms.[6] Understanding and overcoming this inherent low reactivity is critical to the success of the overall synthesis.

Proposed Synthetic Pathway: A Four-Step Route

A robust retrosynthetic analysis of 5,6-difluoro-indan-2-one leads to a logical four-step sequence starting from commercially available 1,2-difluorobenzene. The key disconnection reveals that a Dieckmann condensation of a substituted malonic ester is an ideal final step for forming the 5-membered carbocyclic ring of the 2-indanone system. This multi-step approach ensures high regioselectivity and leverages well-established, scalable chemical transformations.

Detailed Experimental Protocols and Mechanistic Discussion

This section provides a step-by-step methodology for each reaction in the proposed pathway, accompanied by an explanation of the underlying chemical principles and reaction mechanisms.

Step 1: Friedel-Crafts Alkylation of 1,2-Difluorobenzene

The inaugural step involves the methylation of the deactivated 1,2-difluorobenzene ring. This reaction is a classic example of electrophilic aromatic substitution and is crucial for establishing the initial carbon framework.[7]

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

-

Cool the flask to 0 °C in an ice bath and add 1,2-difluorobenzene (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly bubble methyl chloride (CH₃Cl) gas through the stirred suspension or, alternatively, add a liquid methylating agent like methyl iodide (CH₃I, 1.1 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 3,4-difluorotoluene.

Mechanistic Insight: The Lewis acid catalyst, AlCl₃, activates the alkyl halide, generating a highly electrophilic carbocation (or a polarized complex that behaves like one).[8] The π-electrons of the difluorobenzene ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The aromaticity is then restored by the loss of a proton, yielding the alkylated product. Although the fluorine atoms are deactivating, they are ortho, para-directing; however, steric hindrance at the positions adjacent to the fluorines favors substitution at the 4-position, leading to the desired 3,4-difluorotoluene.[6]

Step 2: Radical Bromination of 3,4-Difluorotoluene

This step converts the methyl group into a reactive benzyl bromide, which is an excellent electrophile for subsequent nucleophilic substitution.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 3,4-difluorotoluene (1.0 eq) in an inert solvent like carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux with vigorous stirring and illumination. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3,4-difluorobenzyl bromide, which can often be used in the next step without further purification.

Mechanistic Insight: This reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which abstract a bromine atom from NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative to form a resonance-stabilized benzylic radical. This radical reacts with another molecule of NBS to form the product, 3,4-difluorobenzyl bromide, and regenerate the bromine radical, propagating the chain.

Step 3: Malonic Ester Synthesis

This classic C-C bond-forming reaction uses the newly formed benzyl bromide to build the carbon backbone required for the target indanone.

Protocol:

-

Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

-

After stirring for 30 minutes, add a solution of 3,4-difluorobenzyl bromide (1.0 eq) in ethanol dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, neutralize with dilute HCl, and remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give diethyl 2-(3,4-difluorobenzyl)malonate.

Mechanistic Insight: Sodium ethoxide, a strong base, deprotonates the acidic α-carbon of diethyl malonate to form a stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic benzylic carbon of 3,4-difluorobenzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the new carbon-carbon bond.

Step 4: Dieckmann Condensation and Decarboxylation

The final step is an intramolecular cyclization followed by hydrolysis and decarboxylation to yield the target 5,6-difluoro-indan-2-one.

Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene.

-

Add a solution of diethyl 2-(3,4-difluorobenzyl)malonate (1.0 eq) in anhydrous toluene dropwise to the suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 2-4 hours.

-

Cool the reaction and carefully quench with water. Separate the layers and acidify the aqueous layer with concentrated HCl.

-

Heat the acidic aqueous mixture to reflux for several hours to effect hydrolysis and decarboxylation.

-

Cool the solution and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 5,6-difluoro-indan-2-one.

Mechanistic Insight: The strong base deprotonates the α-carbon, creating an enolate that attacks the ester carbonyl on the other end of the molecule in an intramolecular nucleophilic acyl substitution. This forms a cyclic β-keto ester intermediate. The subsequent workup with acid and heat hydrolyzes both ester groups to a β-keto acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final 2-indanone product.

Data Summary and Characterization

The following tables summarize the key reaction parameters and the expected spectroscopic data for the final product.

Table 1: Summary of Reaction Parameters

| Step | Reaction Name | Key Reagents | Solvent | Typical Yield |

|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 1,2-Difluorobenzene (neat) | 60-75% |

| 2 | Radical Bromination | NBS, AIBN | CCl₄ | 85-95% |

| 3 | Malonic Ester Synthesis | NaOEt, Diethyl Malonate | Ethanol | 80-90% |

| 4 | Dieckmann Condensation | NaH, then H₃O⁺/Heat | Toluene, then Water | 70-85% |

Table 2: Predicted Spectroscopic Data for 5,6-Difluoro-indan-2-one

| Technique | Expected Features |

|---|---|

| ¹H NMR (CDCl₃) | δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~3.6 ppm (s, 4H, 2 x CH₂) |

| ¹³C NMR (CDCl₃) | δ ~215 ppm (C=O), δ ~150 ppm (d, J=~250 Hz, C-F), δ ~135-140 ppm (Ar-C), δ ~115-120 ppm (d, J=~20 Hz, Ar-C), δ ~45 ppm (CH₂) |

| IR (cm⁻¹) | ~1745 (strong, C=O stretch), ~1610, 1500 (C=C aromatic stretch), ~1280 (strong, C-F stretch) |

| Mass Spec (EI) | m/z (%) = 168 [M]⁺, 140 [M-CO]⁺ |

Note: Predicted data is based on analogous structures and general spectroscopic principles.[9][10]

Conclusion

The synthesis of 5,6-difluoro-indan-2-one requires a thoughtful, multi-step approach, as the more direct intramolecular Friedel-Crafts acylation pathway is not applicable. The strategy outlined in this guide, which hinges on an initial intermolecular Friedel-Crafts alkylation followed by systematic functional group manipulation and a concluding Dieckmann condensation, presents a robust and logical route to this valuable fluorinated intermediate. Each step utilizes well-understood and scalable reactions, providing a solid foundation for researchers in drug discovery and organic synthesis to access this and other similarly substituted 2-indanone derivatives.

References

- BenchChem. (2025). Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.

-

Wikipedia. (2025). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

- BenchChem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.

-

The Journal of Organic Chemistry. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. ACS Publications. [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]

-

J. Med. Chem. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5,6-Difluoro-indan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5,6-difluoro-indan-2-one. As a key intermediate in the synthesis of various pharmaceutical compounds and functional materials, a thorough understanding of its spectral characteristics is paramount for researchers in drug development and materials science. This document presents predicted ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities. A comprehensive interpretation of the spectra is provided, with a focus on the influence of the difluoro substitution on the aromatic and aliphatic regions of the molecule. This guide also outlines a standard experimental protocol for the acquisition of NMR data for similar small molecules.

Introduction

5,6-Difluoro-indan-2-one is a valuable synthetic intermediate owing to the presence of the indanone core and the strategic placement of two fluorine atoms on the benzene ring. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 5,6-difluoro-indan-2-one serves as a crucial building block for the synthesis of novel therapeutic agents.

A precise and unambiguous characterization of this intermediate is critical for ensuring the integrity of subsequent synthetic steps and the final product. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5,6-difluoro-indan-2-one, offering a valuable resource for scientists working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5,6-difluoro-indan-2-one in deuterated chloroform (CDCl₃) is detailed in Table 1. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

Table 1: Predicted ¹H NMR Spectral Data of 5,6-Difluoro-indan-2-one (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.25 | t | 1H | H-4 |

| 7.08 | t | 1H | H-7 |

| 3.45 | s | 4H | H-1, H-3 |

Note: Predicted data is generated using computational models and may vary slightly from experimental values.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-7.3 ppm): The two signals in the aromatic region are assigned to the protons at the C-4 and C-7 positions. Due to the symmetrical nature of the difluoro substitution pattern, these protons are in distinct chemical environments. The signals are predicted to be triplets due to coupling with the adjacent fluorine atoms. The electron-withdrawing nature of the fluorine atoms is expected to deshield these protons, causing them to resonate at a relatively downfield chemical shift.

-

Aliphatic Region (δ 3.45 ppm): The protons on the C-1 and C-3 positions of the five-membered ring are chemically equivalent due to the plane of symmetry in the molecule. They are adjacent to the carbonyl group at C-2. This proximity to the electron-withdrawing carbonyl group leads to a downfield shift. These four protons are expected to appear as a single singlet, as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 5,6-difluoro-indan-2-one in CDCl₃ is summarized in Table 2. The spectrum displays signals for all nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of 5,6-Difluoro-indan-2-one (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 215.0 | C-2 (C=O) |

| 150.0 (d) | C-5, C-6 (C-F) |

| 135.0 (d) | C-3a, C-7a |

| 115.0 (d) | C-4, C-7 |

| 45.0 | C-1, C-3 |

Note: Predicted data is generated using computational models and may vary slightly from experimental values. 'd' denotes a doublet due to C-F coupling.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ 215.0 ppm): The signal at the most downfield position is assigned to the carbonyl carbon (C-2). This is a characteristic chemical shift for ketone carbonyls.

-

Aromatic Carbons (δ 115.0-150.0 ppm):

-

The carbons directly bonded to the fluorine atoms (C-5 and C-6) are expected to resonate at approximately 150.0 ppm. These signals will appear as doublets due to the large one-bond carbon-fluorine coupling (¹JCF).

-

The quaternary carbons of the benzene ring (C-3a and C-7a) are predicted to appear around 135.0 ppm and will also likely exhibit splitting due to coupling with the fluorine atoms.

-

The aromatic carbons bearing protons (C-4 and C-7) are expected at approximately 115.0 ppm and will show coupling to the attached fluorine atoms.

-

-

Aliphatic Carbons (δ 45.0 ppm): The methylene carbons (C-1 and C-3) are predicted to have a chemical shift of around 45.0 ppm. Their proximity to the carbonyl group causes a downfield shift compared to typical alkane carbons.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 5,6-difluoro-indan-2-one.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid interfering signals.[1]

-

Sample Concentration: Weigh approximately 5-10 mg of 5,6-difluoro-indan-2-one and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1] Modern NMR instruments often use the residual solvent peak as a secondary reference.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. This can be achieved by gentle vortexing or inverting the capped NMR tube several times.

NMR Spectrometer Setup and Data Acquisition

The following steps outline a typical acquisition procedure on a modern FT-NMR spectrometer.

Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C) and the impedance is matched to the console for maximum signal transfer.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a moderately concentrated sample, a single scan may be adequate.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

The spectral width for ¹³C is significantly larger than for ¹H.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is phased to ensure that all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration (¹H NMR): The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The exact chemical shifts of the peaks are determined.

The Influence of Fluorine Substitution on NMR Spectra

The presence of fluorine atoms has a profound and predictable effect on both ¹H and ¹³C NMR spectra, which is crucial for the correct interpretation of the data for 5,6-difluoro-indan-2-one.

Figure 2: The primary effects of fluorine substitution on NMR spectral parameters.

-

Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density around neighboring nuclei, causing them to be deshielded and to resonate at a higher chemical shift (further downfield). This is evident in the predicted chemical shifts of the aromatic protons and carbons in 5,6-difluoro-indan-2-one.

-

J-Coupling: The ¹⁹F nucleus has a spin of I = 1/2, similar to ¹H. This allows it to couple with other NMR-active nuclei, such as ¹H and ¹³C, through the bonding network. This scalar coupling results in the splitting of signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.

-

¹JCF (one-bond C-F coupling): This is typically very large, in the range of 200-300 Hz.

-

²JCF and ³JCF (two- and three-bond C-F coupling): These are smaller, usually in the range of 10-30 Hz.

-

nJHF (H-F coupling): Coupling between protons and fluorine atoms over two, three, and even four bonds is commonly observed.

-

Conclusion

This technical guide provides a comprehensive overview and interpretation of the predicted ¹H and ¹³C NMR spectral data of 5,6-difluoro-indan-2-one. The analysis highlights the characteristic chemical shifts and coupling patterns that arise from the unique structural features of the molecule, particularly the influence of the difluoro substitution on the aromatic ring. The provided experimental protocol serves as a practical reference for researchers acquiring NMR data for this and similar compounds. A thorough understanding of the NMR characteristics of 5,6-difluoro-indan-2-one is indispensable for its use in synthetic chemistry and drug discovery, ensuring accurate structural verification and quality control.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Guide: Mass Spectrometry Analysis of 5,6-Difluoro-indan-2-one

A Senior Application Scientist's Perspective on Method Development and Structural Elucidation

Abstract

This technical guide provides an in-depth framework for the comprehensive mass spectrometric analysis of 5,6-difluoro-indan-2-one, a compound of interest in drug development and chemical research. Moving beyond rote protocols, this document elucidates the causal reasoning behind analytical choices, from sample preparation and chromatographic separation to ionization techniques and tandem mass spectrometry for structural confirmation. We present robust, self-validating methodologies designed to ensure data integrity and reproducibility, grounded in established scientific principles and regulatory expectations. Detailed experimental protocols, predictive fragmentation pathways, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related molecules.

Introduction: The Analytical Challenge

5,6-difluoro-indan-2-one is a substituted indanone, a structural motif present in various biologically active compounds. Its analysis is critical for identity confirmation, purity assessment, and metabolic profiling in a drug development context. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier analytical tool for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[1][2]

This guide will navigate the logical sequence of developing a robust LC-MS/MS method for 5,6-difluoro-indan-2-one, emphasizing the "why" behind each decision to build a scientifically sound and defensible analytical strategy.

Foundational Strategy: Physicochemical Properties and Method Selection

The molecular structure of 5,6-difluoro-indan-2-one dictates the analytical approach.

| Property | Value / Prediction | Implication for Analysis |

| Molecular Formula | C₉H₆F₂O | --- |

| Monoisotopic Mass | 168.0386 g/mol | Guides mass analyzer settings. |

| Polarity | Moderately polar | Suitable for Reversed-Phase LC. Amenable to ESI or APCI. |

| Thermal Stability | Predicted to be stable | Atmospheric Pressure Chemical Ionization (APCI) is a viable option.[3][4] |

Given these properties, a Liquid Chromatography-Mass Spectrometry (LC-MS) based approach is optimal. Gas Chromatography (GC) could be an alternative, but LC is generally preferred for compounds of this polarity to avoid potential thermal degradation and the need for derivatization.[1]

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating one, incorporating checks and balances at each stage. Our workflow is designed with this principle in mind, ensuring traceability and data integrity in line with Good Laboratory Practice (GLP).[5][6]

Detailed Methodologies

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable concentration and solvent, free from interfering matrix components.[7][8]

Objective: To prepare a clean sample at an appropriate concentration for LC-MS analysis.

Protocol:

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 5,6-difluoro-indan-2-one standard and dissolve it in 1 mL of LC-MS grade acetonitrile (ACN). This provides a high-concentration stock for creating subsequent dilutions.

-

Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution by transferring 10 µL into 990 µL of ACN.

-

Final Analytical Sample (e.g., 100 ng/mL): Perform a further 1:100 dilution of the Working Stock Solution by transferring 10 µL into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid). This ensures solvent compatibility with the LC system, promoting good peak shape.[8][9]

-

Filtration: Filter the final sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[10]

-

Blanks: Prepare a blank sample using the exact same solvent as the final analytical sample to assess background noise and carryover.[9]

Trustworthiness Check: The use of calibrated pipettes and an analytical balance is mandatory. All solvent and reagent grades must be LC-MS grade to minimize background interference.[8]

Liquid Chromatography (LC) Separation

The objective is to achieve a sharp, symmetrical chromatographic peak for 5,6-difluoro-indan-2-one, well-separated from any impurities.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase for moderately polar compounds. The smaller particle size (1.8 µm) provides higher efficiency and better resolution. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing signal intensity.[11] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |

| Gradient | 5% B to 95% B over 5 min | A gradient elution is essential to ensure the analyte is eluted efficiently and to clean the column of any late-eluting compounds.[11] |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure. |

| Injection Vol. | 5 µL | A small injection volume minimizes peak distortion. |

Mass Spectrometry: Ionization and Detection

The choice of ionization source and mass analyzer is critical for achieving the desired sensitivity and mass accuracy.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules.[12][13][14] It generates protonated molecules, [M+H]+, with minimal fragmentation. Given the ketone functional group on 5,6-difluoro-indan-2-one, it is expected to readily accept a proton.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[3][15][16] It involves gas-phase ion-molecule reactions and can be a good alternative if ESI response is poor.[17]

Recommendation: Start with ESI in positive ion mode due to the expected proton affinity of the analyte. If the signal is weak, APCI should be evaluated.

High-resolution accurate mass (HRAM) analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are strongly recommended.[18][19][20]

-

Q-TOF: Offers high mass accuracy (< 5 ppm), fast acquisition speeds, and good sensitivity, making it excellent for both qualitative and quantitative experiments.[19][21][22]

-

Orbitrap: Provides the highest resolving power and mass accuracy (< 2 ppm), allowing for confident elemental composition determination and separation of isobaric interferences.[23][24][25]

Recommendation: An Orbitrap or Q-TOF instrument will provide the data quality required for definitive structural confirmation. A standard triple quadrupole can be used for targeted quantification but lacks the high-resolution capabilities for unknown identification.[26][27]

Structural Elucidation: Tandem MS (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for confirming the molecular structure.[28] This is achieved by isolating the precursor ion (the [M+H]+ ion of 5,6-difluoro-indan-2-one, m/z 169.0462) and subjecting it to Collision-Induced Dissociation (CID).[29][30]

Predicted Fragmentation Pathway

Based on the principles of fragmentation for ketones and aromatic systems, we can predict the likely fragmentation pathway. The most probable fragmentation events involve neutral losses of stable molecules like carbon monoxide (CO) and rearrangements.

Predicted Major Fragments for [C₉H₇F₂O]+ (m/z 169.0462):

-

Loss of CO (Carbon Monoxide): A classic fragmentation for cyclic ketones.

-

169.0462 -> 141.0513 (Loss of 27.9949 Da)

-

-

Loss of H₂O (Water): Although less common for ketones, it can occur through rearrangement.

-

169.0462 -> 151.0356 (Loss of 18.0106 Da)

-

-

Loss of C₂H₄ (Ethene) via Retro-Diels-Alder (RDA)-like cleavage: Cleavage of the five-membered ring.

-

169.0462 -> 141.0148 (This is isobaric with the CO loss fragment, high resolution is key to differentiate)

-

Authoritative Grounding: The fragmentation of the parent compound, 2-indanone, shows a characteristic loss of CO to produce a base peak at m/z 104.[31][32] The presence of fluorine atoms is expected to influence the stability of the resulting fragment ions but not fundamentally change the primary fragmentation pathways. This prediction is based on spectral data available in the NIST Chemistry WebBook for 2-indanone.[32][33][34][35][36][37]

Quantitative Analysis Framework

For drug development applications, a quantitative assay is often required.[1][2] This is typically performed on a triple quadrupole mass spectrometer using Selected Reaction Monitoring (SRM) or on a HRAM instrument using Parallel Reaction Monitoring (PRM).[20]

Key Steps for Quantitative Method Development:

-

Select Precursor/Product Ion Pairs: Based on the MS/MS data, select the most intense and specific transitions (e.g., 169.0 -> 141.0 and 169.0 -> 151.0).

-

Optimize Collision Energy: Vary the collision energy for each transition to maximize the product ion signal.

-

Develop a Calibration Curve: Prepare a series of standards of known concentration and analyze them to create a calibration curve.

-

Incorporate an Internal Standard: Use a stable isotope-labeled version of the analyte (e.g., ¹³C₆-5,6-difluoro-indan-2-one) to correct for matrix effects and variations in instrument response.[12]

-

Validate the Method: Perform a full method validation according to regulatory guidelines (e.g., ICH M10) to assess linearity, accuracy, precision, and stability.[38]

Conclusion: An Integrated Approach to Certainty

The mass spectrometric analysis of 5,6-difluoro-indan-2-one is a multi-faceted process that requires a logical and systematic approach. By understanding the physicochemical properties of the molecule, selecting the appropriate LC and MS technologies, and predicting fragmentation behavior based on established chemical principles, a robust and reliable analytical method can be developed. The use of high-resolution accurate mass instrumentation is paramount for unambiguous structural confirmation. This guide provides the foundational expertise and practical protocols to empower researchers to approach this analytical challenge with confidence and scientific rigor, ensuring data of the highest quality and integrity.

References

-

Makarov, A. (2006). The Orbitrap mass analyzer: an overview of its principles and applications in proteomics. Proteomics, 6 Suppl 2, 16-21. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-12. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

-

Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. [Link]

-

Metware Biotechnology. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

-

Scribd. NIST Chemistry WebBook Overview. Retrieved from [Link]

-

CHROMacademy. Atmospheric Pressure Chemical Ionization (APCI) Theory. Retrieved from [Link]

-

Wikipedia. Time-of-flight mass spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook. [Link]

-

PubChem. NIST Chemistry WebBook - PubChem Data Source. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Wikipedia. Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

-

Doneanu, A., & Kleintop, B. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. [Link]

-

Slideshare. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION. Retrieved from [Link]

-

Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Retrieved from [Link]

-

Wikipedia. Orbitrap. Retrieved from [Link]

-

Dargan, D., & Smith, C. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of analytical toxicology, 39(8), 583–589. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Organomation. Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Wikipedia. Electrospray ionization. Retrieved from [Link]

-

Gu, H., & Lui, G. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. [Link]

-

Wikipedia. Collision-induced dissociation. Retrieved from [Link]

-

Dong, M. W., & Hu, J. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. [Link]

-

Boyd, R. K., Henion, J. D., Alexander, M., Budde, W. L., Gilbert, J. D., Musser, S. M., ... & Zurek, E. K. (1996). Mass spectrometry and good laboratory practices. Journal of the American Society for Mass Spectrometry, 7(3), 211-218. [Link]

-

Taylor & Francis. Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

-

Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

-

Hu, Q., Noll, R. J., Li, H., Makarov, A., Hardman, M., & Cooks, R. G. (2005). The Orbitrap: a new mass spectrometer. Journal of mass spectrometry, 40(4), 430-443. [Link]

-

Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

-

Li, F., & Se-person, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery and Development. [Link]

-

Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

-

Premier General. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

-

Coon, J. J. (2012). Application of the Orbitrap Mass Analyzer to Targeted Proteomics and Gas Chromatography/Mass Spectrometry of Small Molecules. University of Wisconsin-Madison. [Link]

-

PubChem. 2-Indanone. Retrieved from [Link]

-

Dong, M. W., & Hu, J. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. [Link]

-

Physics LibreTexts. (2022). 6.4: Mass Analyzer Orbitrap. [Link]

-

Boyd, R. K., et al. (1996). Mass spectrometry and good laboratory practices. Journal of the American Society for Mass Spectrometry. [Link]

-

Slideshare. Quadrupole and Time of Flight Mass analysers. Retrieved from [Link]

-

American Chemical Society. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. [Link]

-

National Institute of Standards and Technology. (n.d.). 2H-Inden-2-one, 1,3-dihydro-. NIST Chemistry WebBook. [Link]

-

Proteome Sciences. (n.d.). Homepage. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 4. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS) | PPTX [slideshare.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. tecan.com [tecan.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 16. chromacademy.com [chromacademy.com]

- 17. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Orbitrap - Wikipedia [en.wikipedia.org]

- 19. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asset.library.wisc.edu [asset.library.wisc.edu]

- 21. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. labcompare.com [labcompare.com]

- 23. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]

- 27. Quadrupole and Time of Flight Mass analysers. | PPTX [slideshare.net]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 30. longdom.org [longdom.org]

- 31. 2-Indanone(615-13-4) MS spectrum [chemicalbook.com]

- 32. 2H-Inden-2-one, 1,3-dihydro- [webbook.nist.gov]

- 33. Welcome to the NIST WebBook [webbook.nist.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. scribd.com [scribd.com]

- 36. The NIST Chemistry Webbook | NIST [nist.gov]

- 37. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 38. youtube.com [youtube.com]

Infrared spectroscopy of 5,6-difluoro-indan-2-one carbonyl stretch

<-2>## An In-Depth Technical Guide to the Infrared Spectroscopy of the 5,6-Difluoro-indan-2-one Carbonyl Stretch

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 5,6-difluoro-indan-2-one, with a specific focus on the interpretation of its carbonyl (C=O) stretching frequency. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.

Theoretical Framework: Understanding the Carbonyl Stretch

The carbonyl stretch is one of the most distinct and informative absorption bands in an infrared spectrum. For a typical saturated aliphatic ketone, this strong absorption appears around 1715 cm⁻¹. However, the precise wavenumber is highly sensitive to the molecule's electronic and structural environment. Several key factors can perturb the C=O stretching frequency, including conjugation, inductive effects, and ring strain.

-

Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and, consequently, the stretching frequency. Conversely, electron-donating groups tend to decrease the frequency.

-

Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring lowers the stretching frequency, typically by 25-45 cm⁻¹. This is due to the delocalization of π-electrons, which imparts more single-bond character to the C=O bond, thereby weakening it.

-

Ring Strain: Incorporating a carbonyl group into a strained ring system increases the stretching frequency. For instance, the C=O stretch for cyclopentanone is observed around 1750 cm⁻¹, which is significantly higher than that of cyclohexanone (1715 cm⁻¹). This is because the smaller bond angles in a strained ring lead to increased s-character in the C=O sigma bond, resulting in a stronger, shorter bond.

In the case of 5,6-difluoro-indan-2-one, we must consider the interplay of these effects to accurately predict and interpret its carbonyl stretching frequency. The indanone core introduces ring strain, while the fluorine substituents exert a strong electron-withdrawing inductive effect.

Molecular Structure and Influencing Factors

The structure of 5,6-difluoro-indan-2-one presents a unique combination of factors that influence its carbonyl stretching frequency.

Caption: Experimental workflows for ATR-FTIR and KBr pellet methods.

Data Interpretation and Expected Frequencies

The infrared spectrum of 5,6-difluoro-indan-2-one will exhibit several characteristic absorption bands. The most prominent of these will be the carbonyl stretch.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | ~1760 - 1740 | Strong |

| Aromatic C=C Stretch | 1620 - 1580 | Medium |

| C-F Stretch | 1300 - 1200 | Strong |

Note: The exact peak positions can vary slightly based on the sampling method and instrument calibration.

The carbonyl stretching frequency for the parent compound, indan-2-one, is typically observed around 1745 cm⁻¹. The five-membered ring strain is the dominant factor causing this value to be higher than a typical acyclic ketone. For 5,6-difluoro-indan-2-one, the strong electron-withdrawing inductive effect of the two fluorine atoms is expected to further increase this frequency. Therefore, a C=O stretching frequency in the range of 1760-1740 cm⁻¹ is predicted.

Conclusion

The infrared spectrum of 5,6-difluoro-indan-2-one is a powerful tool for its structural confirmation. The position of the carbonyl stretching frequency is a sensitive probe of the electronic and steric environment within the molecule. By carefully considering the combined effects of ring strain and the inductive effects of the fluorine substituents, a reliable interpretation of the spectrum can be achieved. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectral data for this and similar compounds.

References

-

IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved from [Link]

-

Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved from [Link]

-

Ring Strain and C=O Stretching Frequency. (2014). Chemistry Stack Exchange. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. (n.d.). Kintek Solution. Retrieved from [Link]

-

Ketone IR Spectroscopy Analysis. (2024). Berkeley Learning Hub. Retrieved from [Link]

-

[FREE] Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using. (2024). brainly.com. Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

-

Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable. (2025). Filo. Retrieved from [Link]

An In-depth Technical Guide to 5,6-Difluoro-indan-2-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoro-indan-2-one is a fluorinated derivative of indanone, a scaffold of significant interest in medicinal chemistry. While this specific isomer is not widely documented, its structural features suggest potential as a valuable building block in the synthesis of novel therapeutic agents. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the probable synthetic routes to 5,6-Difluoro-indan-2-one, its predicted molecular structure and spectroscopic characteristics, and a discussion of its potential applications in drug discovery, drawing on data from analogous fluorinated indanone compounds.

Introduction: The Significance of Fluorinated Indanones in Medicinal Chemistry

The indanone core is a privileged scaffold in drug discovery, forming the structural basis for a range of biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The incorporation of fluorine atoms into the indanone framework can profoundly influence its properties. Fluorine's high electronegativity and small size can alter the electronic environment of the molecule, impact its conformation, and block metabolic pathways, thereby improving its pharmacokinetic and pharmacodynamic profile.

While 5,6-difluoro-indan-1-one is a known compound, this guide focuses on the less-explored 2-one isomer. The strategic placement of the ketone at the 2-position offers different synthetic handles and potential for novel molecular architectures.

Molecular Identity and Physicochemical Properties

As of the writing of this guide, a specific CAS number for 5,6-difluoro-indan-2-one has not been publicly registered, underscoring its novelty. The molecular and structural properties can be predicted based on its constituent atoms and the known characteristics of the indanone skeleton.

| Property | Predicted Value |

| Molecular Formula | C₉H₆F₂O |

| Molecular Weight | 168.14 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, methanol) and poorly soluble in water |

| SMILES | O=C1CC2=CC(F)=C(F)C=C2C1 |

| InChI | InChI=1S/C9H6F2O/c10-6-2-4-1-5(3-7(6)11)8(4)9(12)1/h2-3H,1H2 |

Proposed Synthetic Pathways

The synthesis of 2-indanones can be achieved through various established organic reactions. A plausible route to 5,6-difluoro-indan-2-one would likely start from a readily available difluorinated aromatic compound.

Diagram 1: Proposed Synthetic Pathway for 5,6-Difluoro-indan-2-one

Caption: A potential synthetic route to 5,6-difluoro-indan-2-one.

Experimental Protocol: A Generalized Approach

-

Synthesis of 3,4-Difluorophenylacetic acid: This intermediate can be prepared from 1,2-difluorobenzene through a multi-step sequence, for example, via bromination followed by Grignard formation and reaction with carbon dioxide, or through palladium-catalyzed cross-coupling reactions.

-

Formation of the Acid Chloride: 3,4-Difluorophenylacetic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

-

Diazoketone Formation: The acid chloride is then reacted with diazomethane to yield the diazoketone intermediate. This reaction should be performed with extreme caution due to the toxic and explosive nature of diazomethane.

-

Intramolecular C-H Insertion: The final cyclization to form 5,6-difluoro-indan-2-one can be achieved by treating the diazoketone with a rhodium(II) catalyst, such as rhodium(II) acetate, which promotes an intramolecular C-H insertion reaction.

Spectroscopic Characterization

The structural confirmation of 5,6-difluoro-indan-2-one would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the two methylene groups. The aromatic protons will likely appear as complex multiplets due to both proton-proton and proton-fluorine couplings. The two methylene groups adjacent to the carbonyl and the aromatic ring will be chemically non-equivalent and are expected to appear as singlets or complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon (downfield), the aromatic carbons (showing C-F coupling), and the two aliphatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹. Aromatic C-H and C-F stretching vibrations would also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5,6-difluoro-indan-2-one (m/z = 168.14). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the indanone core.

Diagram 2: General Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and analysis of a novel compound.

Potential Applications in Drug Discovery

While specific biological activities of 5,6-difluoro-indan-2-one have not been reported, the broader class of indanone derivatives has shown a wide range of pharmacological effects. The unique substitution pattern of this molecule could lead to novel activities or improved profiles over existing compounds.

-

Neurodegenerative Diseases: Indanone derivatives are known to act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases. The fluorine substituents in 5,6-difluoro-indan-2-one could enhance its ability to cross the blood-brain barrier and improve its binding to these enzymes.

-

Oncology: Certain indanone-based compounds have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. The electronic effects of the fluorine atoms could modulate the cytotoxicity and selectivity of such derivatives.

-

Anti-inflammatory Agents: The indanone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5,6-difluoro-indan-2-one could be explored as potential inhibitors of cyclooxygenase (COX) enzymes.

Safety and Handling

As with any novel chemical compound, 5,6-difluoro-indan-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound are unknown, and therefore, it should be treated as potentially hazardous.

Conclusion

5,6-Difluoro-indan-2-one represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry. This technical guide has outlined plausible synthetic strategies, predicted characterization data, and potential therapeutic applications. The insights provided are intended to stimulate further research into this and related fluorinated indanones, with the goal of developing novel and effective therapeutic agents. The synthesis and biological evaluation of 5,6-difluoro-indan-2-one are warranted to fully elucidate its potential in drug discovery.

References

-

Organic Syntheses Procedure for 2-indanone. [Link]

-

Sloop, J. C., et al. (2020). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 25(20), 4785. [Link]

-

General synthesis of 2-indanones via annulation reactions. [Link]

-

Information on 5,6-Difluoro-2,3-dihydro-1H-inden-1-one. [Link]

An In-depth Technical Guide to the Starting Materials and Synthesis of 5,6-Difluoro-indan-2-one

Abstract

5,6-Difluoro-indan-2-one is a valuable fluorinated building block in medicinal chemistry and materials science. Its synthesis is not a direct route but rather a multi-step strategic sequence commencing from fundamental aromatic precursors. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the critical starting materials required for each transformative step. We will dissect the logic behind the chosen route, which pivots on the initial construction of the 5,6-difluoro-indan-1-one scaffold, followed by a strategic isomeric transformation to the desired 2-keto position. This document furnishes researchers and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a comparative summary of the necessary precursors and reagents.

Strategic Overview: A Multi-Stage Synthetic Approach

The synthesis of 5,6-difluoro-indan-2-one is most effectively and reliably achieved through an indirect, three-module pathway. Direct construction of the 2-indanone isomer with the required fluorine substitution pattern is synthetically challenging. Therefore, a more robust strategy is employed:

-

Module 1: Synthesis of the key carboxylic acid precursor, 3-(3,4-difluorophenyl)propanoic acid , starting from commercially available 1,2-difluorobenzene .

-

Module 2: Intramolecular Friedel-Crafts cyclization to form the thermodynamically favored 5,6-difluoro-indan-1-one .

-

Module 3: A three-step isomeric conversion involving reduction, dehydration, and oxidative rearrangement to yield the target 5,6-difluoro-indan-2-one .

This strategic detour via the 1-indanone isomer ensures high regioselectivity and leverages well-established, scalable chemical transformations.

Figure 1: High-level workflow for the synthesis of 5,6-difluoro-indan-2-one.

Module 1: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid

The journey to our target molecule begins with the construction of the critical side-chain precursor. This module transforms a simple difluorinated aromatic into the necessary propanoic acid derivative, primed for cyclization.

Ultimate Starting Material: 1,2-Difluorobenzene

The synthesis originates from 1,2-difluorobenzene , a readily available industrial chemical. Its two fluorine atoms are crucial as they are carried through the entire synthetic sequence to become the 5- and 6-substituents of the final indanone core.

Step A: Friedel-Crafts Acylation with Succinic Anhydride

The first transformation involves appending the carbon framework of the side chain onto the aromatic ring. The Friedel-Crafts acylation is the classic and most direct method for this C-C bond formation.

-

Causality: Reacting 1,2-difluorobenzene with succinic anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), results in an electrophilic aromatic substitution. The Lewis acid coordinates to the anhydride, generating a highly electrophilic acylium ion species that is attacked by the electron-rich (despite the fluorine atoms) benzene ring. This one-pot reaction directly installs a 4-oxo-4-phenylbutanoic acid structure.[1]

-

Starting Materials & Reagents:

-

1,2-Difluorobenzene

-

Succinic Anhydride

-

Aluminum Chloride (AlCl₃, anhydrous)

-

Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

-

Step B: Reduction of the Keto Group

The product of the acylation, 3-(3,4-difluorobenzoyl)propanoic acid, contains a ketone that must be removed to yield the desired linear propanoic acid side chain. Catalytic hydrogenation is a clean and efficient method for this reduction.

-

Causality: The benzylic ketone is readily reduced to a methylene group (CH₂) under hydrogen pressure in the presence of a palladium on carbon (Pd/C) catalyst. This method is preferable to harsher conditions like Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (N₂H₄/KOH) reductions, which may not be compatible with all functional groups and can be difficult to drive to completion. The hydrogenation selectively reduces the ketone without affecting the aromatic ring or the carboxylic acid.[2]

-

Starting Materials & Reagents:

-

3-(3,4-Difluorobenzoyl)propanoic acid

-

Hydrogen Gas (H₂)

-

10% Palladium on Carbon (Pd/C)

-

Solvent (e.g., Tetrahydrofuran, Ethyl Acetate)

-

Experimental Protocol: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid

Step 1: Friedel-Crafts Acylation

-

To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath and add succinic anhydride (1.1 eq) portion-wise.

-

Add 1,2-difluorobenzene (1.0 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3,4-difluorobenzoyl)propanoic acid.

Step 2: Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve the crude keto-acid from the previous step in tetrahydrofuran.

-

Add 10% Pd/C catalyst (typically 5-10 mol% Pd).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-60 psi of hydrogen.

-

Shake or stir the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-(3,4-difluorophenyl)propanoic acid , which can be purified further by recrystallization if necessary.[2]

Module 2: Intramolecular Cyclization to 5,6-Difluoro-indan-1-one

With the key precursor in hand, the next stage is to form the five-membered ring of the indanone core.

-

Starting Material: 3-(3,4-Difluorophenyl)propanoic acid.[3]

-

Reaction: Intramolecular Friedel-Crafts Acylation.

-

Causality: This reaction is mechanistically similar to the intermolecular version in Module 1, but the tethered nature of the carboxylic acid makes the cyclization highly efficient. Strong dehydrating acids, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid), activate the carboxylic acid to form an acylium ion, which is then attacked by the ortho position on the aromatic ring to close the five-membered ring.[4][5] The fluorine atoms direct the cyclization to the desired position, leading exclusively to the 5,6-difluoro isomer.

Caption: Intramolecular Friedel-Crafts acylation mechanism.

Experimental Protocol: Cyclization

-

Place Polyphosphoric Acid (PPA) (10x weight of the starting acid) in a round-bottomed flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 70-80 °C with stirring.

-

Add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not exceed 90 °C.

-

Stir the resulting mixture at 80-85 °C for 2-3 hours.

-

Cool the reaction mixture slightly and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude 5,6-difluoro-indan-1-one . It can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.

Module 3: Isomeric Transformation to 5,6-Difluoro-indan-2-one

This final module is a sequence of standard organic transformations designed to shift the carbonyl group from the 1-position to the 2-position. The key starting material for this module is the product from the previous step.

Step A: Reduction to 5,6-Difluoro-1-indanol

-

Starting Material: 5,6-Difluoro-indan-1-one.

-

Reaction: Ketone Reduction.

-

Causality: The ketone is reduced to a secondary alcohol using a mild hydride reagent like sodium borohydride (NaBH₄). This sets the stage for elimination in the next step. NaBH₄ is chosen for its selectivity and safety, as it does not reduce other functional groups present.

Step B: Dehydration to 5,6-Difluoroindene

-

Starting Material: 5,6-Difluoro-1-indanol.

-

Reaction: Acid-Catalyzed Dehydration.

-

Causality: Heating the alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) protonates the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon forms a C=C double bond, yielding the indene intermediate.

Step C: Oxidation and Rearrangement to 5,6-Difluoro-indan-2-one

-

Starting Material: 5,6-Difluoroindene.

-

Reaction: Peroxyformic acid oxidation followed by acid-catalyzed rearrangement.

-

Causality: This is the most critical and elegant step of the transformation. The reaction of the indene with hydrogen peroxide in formic acid generates an intermediate 1,2-diol monoformate ester.[6][7] When this intermediate is heated with aqueous mineral acid (e.g., sulfuric acid), the formate is hydrolyzed to give a 1,2-diol. This diol then undergoes an acid-catalyzed pinacol-type rearrangement, where a hydride shifts from C2 to C1, and the hydroxyl group on C2 collapses to form the ketone, yielding the stable 2-indanone product.[7][8]

Experimental Protocol: Isomeric Transformation

Step 1: Reduction of 1-Indanone

-

Dissolve 5,6-difluoro-indan-1-one (1.0 eq) in methanol or ethanol in a round-bottomed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise with stirring.

-

After the addition, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

-

Remove the solvent under reduced pressure and extract the product into ethyl acetate. Dry and concentrate to yield crude 5,6-difluoro-1-indanol .

Step 2: Dehydration to Indene

-

Combine the crude 5,6-difluoro-1-indanol with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and continue until no more water is collected.

-

Cool the mixture, wash with sodium bicarbonate solution and brine, then dry and concentrate to give crude 5,6-difluoroindene .

Step 3: Oxidation to 2-Indanone [7][9]

-

In a flask, combine 88% formic acid and 30% hydrogen peroxide.

-

Cool the mixture and add the crude 5,6-difluoroindene dropwise, maintaining a temperature of 35-40 °C.

-

Stir the reaction at room temperature for several hours to form the intermediate monoformate.

-

Remove the excess formic acid under reduced pressure.

-

To the crude monoformate residue, add 7% (v/v) aqueous sulfuric acid and heat the mixture.

-

Steam distill the mixture. The 5,6-difluoro-indan-2-one will co-distill with the water.

-

Collect the distillate and filter the solid product. The product can be purified by recrystallization or sublimation to yield the final target compound.

Summary of Starting Materials and Transformations

| Module | Transformation Step | Primary Starting Material | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | 1,2-Difluorobenzene | Succinic Anhydride, AlCl₃ | 3-(3,4-Difluorobenzoyl)propanoic acid |

| 1 | Ketone Reduction | 3-(3,4-Difluorobenzoyl)propanoic acid | H₂, Pd/C | 3-(3,4-Difluorophenyl)propanoic acid |

| 2 | Intramolecular Cyclization | 3-(3,4-Difluorophenyl)propanoic acid | Polyphosphoric Acid (PPA) | 5,6-Difluoro-indan-1-one |

| 3 | Ketone Reduction | 5,6-Difluoro-indan-1-one | NaBH₄ | 5,6-Difluoro-1-indanol |

| 3 | Dehydration | 5,6-Difluoro-1-indanol | p-Toluenesulfonic Acid | 5,6-Difluoroindene |

| 3 | Oxidation & Rearrangement | 5,6-Difluoroindene | H₂O₂, HCOOH; then H₂SO₄ | 5,6-Difluoro-indan-2-one |

References

-

How can 2-indanone be prepared? (2016). Chemistry Stack Exchange. [Link]

-

Horan, J. E., & Schiessler, R. W. (1961). 2-Indanone. Organic Syntheses, 41, 53. [Link]

-

Synthesis of 2-Indanone. (n.d.). LookChem. [Link]

-

1-Indanone oxime. (2016). Organic Syntheses, 93, 1-14. [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Annapureddy, H. et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC. [Link]

-

Indane. (n.d.). Wikipedia. [Link]

-

Lou, T., et al. (2011). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 107-119. [Link]

-

Bäckvall, J-E., et al. (2012). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. Catalysis Science & Technology. [Link]

-

Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. (n.d.). PrepChem.com. [Link]

-

3-(3,4-Difluorophenyl)propanoic Acid. (n.d.). MySkinRecipes. [Link]

-

Słowikowska, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

-

Xu, Y., et al. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. [Link]

-

Słowikowska, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Semantic Scholar. [Link]

-

Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

- Process for preparing 1,3-difluorobenzene. (1996).

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-(3,4-Difluorophenyl)propanoic Acid [myskinrecipes.com]

- 4. d-nb.info [d-nb.info]

- 5. Indane - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis of 2-Indanone - Chempedia - LookChem [lookchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Exploratory Reactions of 5,6-Difluoro-indan-2-one

Abstract

5,6-Difluoro-indan-2-one is a fluorinated bicyclic ketone that serves as a pivotal structural motif in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the indane scaffold significantly modulates its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3][4] This guide provides a comprehensive exploration of the reactivity of 5,6-difluoro-indan-2-one, focusing on transformations of its core functional group—the ketone. We will delve into key exploratory reactions, including synthesis of the core, catalytic hydrogenation, reductive amination, and olefination reactions. Each section is designed to provide not only validated, step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers, scientists, and drug development professionals to leverage this versatile building block in their synthetic endeavors.

Synthesis of the 5,6-Difluoro-indan-2-one Core

The journey into the exploratory reactions of 5,6-difluoro-indan-2-one begins with its synthesis. A reliable route to this key intermediate is crucial for any subsequent chemical modifications. The synthesis described here proceeds from 3,4-difluorophenylacetic acid, involving a condensation, reduction, and intramolecular cyclization sequence. This multi-step process is a well-established pathway for constructing the indanone framework.[5]

Synthetic Workflow Overview

The synthesis involves three primary transformations:

-

Knoevenagel Condensation: Reaction of 3,4-difluorophenylacetic acid with malonic acid to form an unsaturated dicarboxylic acid intermediate.

-

Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the intermediate.

-